Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate
Brand Name: Vulcanchem
CAS No.: 1804936-45-5
VCID: VC2754003
InChI: InChI=1S/C10H8Br2F2O3/c1-16-9(15)4-6-7(11)2-5(3-8(6)12)17-10(13)14/h2-3,10H,4H2,1H3
SMILES: COC(=O)CC1=C(C=C(C=C1Br)OC(F)F)Br
Molecular Formula: C10H8Br2F2O3
Molecular Weight: 373.97 g/mol

Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate

CAS No.: 1804936-45-5

Cat. No.: VC2754003

Molecular Formula: C10H8Br2F2O3

Molecular Weight: 373.97 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate - 1804936-45-5

Specification

CAS No. 1804936-45-5
Molecular Formula C10H8Br2F2O3
Molecular Weight 373.97 g/mol
IUPAC Name methyl 2-[2,6-dibromo-4-(difluoromethoxy)phenyl]acetate
Standard InChI InChI=1S/C10H8Br2F2O3/c1-16-9(15)4-6-7(11)2-5(3-8(6)12)17-10(13)14/h2-3,10H,4H2,1H3
Standard InChI Key PEMFKODLDKMFMW-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(C=C(C=C1Br)OC(F)F)Br
Canonical SMILES COC(=O)CC1=C(C=C(C=C1Br)OC(F)F)Br

Introduction

Chemical Structure and Properties

Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate represents a complex organofluorine compound containing multiple halogen substituents. Its structural complexity and halogen substitution pattern significantly influence its physicochemical properties and potential applications.

Structural Characteristics

Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate is characterized by a phenyl ring with specific substitution patterns:

  • Two bromine atoms at positions 2 and 6

  • A difluoromethoxy group (OCHF₂) at position 4

  • A methyl acetate functional group attached to the phenyl ring

This unique combination of substituents contributes to the compound's chemical behavior and reactivity profile.

Physical and Chemical Properties

The key physicochemical properties of Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate are summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate

PropertyValue
Molecular FormulaC₁₀H₈Br₂F₂O₃
Molecular Weight373.97 g/mol
Physical AppearanceTypically a colorless to pale yellow liquid or solid
SolubilitySoluble in common organic solvents (ethanol, acetone, etc.)
CAS Number1804936-45-5
Standard Purity97%

The compound typically appears as a colorless to pale yellow substance and demonstrates solubility characteristics typical of halogenated organic compounds, being readily soluble in organic solvents but exhibiting limited water solubility .

Synthetic Pathways and Preparation

The synthesis of Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate typically involves well-established organic chemistry methodologies. Understanding these synthetic routes is crucial for researchers seeking to produce or modify this compound for various applications.

General Synthetic Approaches

The primary synthetic route to Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate typically involves a two-stage process:

  • Preparation of the corresponding acid: 2-(2,6-dibromo-4-(difluoromethoxy)phenyl)acetic acid

  • Esterification of the acid with methanol in the presence of a suitable catalyst

This general approach aligns with standard procedures for synthesizing phenylacetate derivatives, though specific conditions may be optimized for this particular compound .

Alternative Synthetic Strategies

Alternative synthetic approaches may include:

  • Direct bromination of 4-(difluoromethoxy)phenylacetate using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine

  • Functionalization of pre-brominated precursors with the difluoromethoxy group

  • Metal-catalyzed cross-coupling reactions to construct the desired substitution pattern

These methods provide synthetic flexibility depending on available starting materials and desired reaction conditions.

Reactivity and Chemical Behavior

The reactivity of Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate is largely determined by its functional groups and substitution pattern.

Reactivity Centers

The compound contains several reactive centers:

  • The ester functional group: susceptible to hydrolysis, transesterification, and reduction

  • Bromine substituents: potential sites for nucleophilic aromatic substitution or metal-catalyzed coupling reactions

  • Difluoromethoxy group: contributes to the electronic properties of the aromatic ring

The presence of electron-withdrawing groups (bromine atoms and the difluoromethoxy group) makes the aromatic ring electron-deficient, affecting its reactivity in various chemical transformations.

Hydrolysis and Esterification

Like other esters, Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate can undergo hydrolysis to form the corresponding carboxylic acid. This reaction can occur under both acidic and basic conditions, though the exact kinetics would be influenced by the electron-withdrawing substituents on the aromatic ring .

The acid form of this compound, 2-(2,6-dibromo-4-(difluoromethoxy)phenyl)acetic acid, is also commercially available and can be used as a precursor for the synthesis of various derivatives through esterification reactions with different alcohols .

Applications and Research Significance

The unique structural features of Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate make it valuable for various scientific and industrial applications.

Pharmaceutical Research

Halogenated phenylacetate derivatives often serve as important building blocks in medicinal chemistry:

  • The presence of bromine atoms can enhance binding affinity to biological targets

  • The difluoromethoxy group may improve metabolic stability and membrane permeability

  • The compound may serve as a key intermediate in the synthesis of more complex pharmaceutical agents

Compounds with similar structural features have been investigated for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Agrochemical Applications

The structural features of Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate make it potentially valuable in agrochemical research:

  • The halogen substituents can enhance herbicidal or pesticidal activity

  • The difluoromethoxy group may improve environmental persistence and biological uptake

  • The ester functionality provides a site for metabolic deactivation, potentially reducing environmental impact

Similar halogenated compounds have been explored as components of various plant protection products and pest control agents .

Materials Science and Catalysis

Compounds containing multiple halogen substituents often find applications in materials science:

  • As components in specialty polymers and functional materials

  • As ligands or precursors in catalytic systems

  • In the development of halogen-bonding supramolecular assemblies

The specific arrangement of functional groups in Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate may make it suitable for specialized applications in these fields .

Spectroscopic Characterization

Spectroscopic analysis provides crucial information for structure verification and purity assessment of Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly valuable for characterizing this compound:

  • ¹H NMR would show signals for:

    • Methyl ester protons (~3.7 ppm)

    • Methylene protons of the acetate group (~3.8 ppm)

    • Aromatic protons (~7.0-8.0 ppm)

    • Difluoromethoxy proton (typically appears as a triplet due to coupling with fluorine atoms)

  • ¹⁹F NMR would show a characteristic signal for the difluoromethoxy group

  • ¹³C NMR would confirm the carbon skeleton and substitution pattern

These spectroscopic patterns provide definitive structural identification and can be used to assess purity .

Mass Spectrometry

Mass spectrometry of Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate would show a characteristic isotope pattern due to the presence of two bromine atoms, which would appear as a cluster of peaks with M, M+2, and M+4 in approximately 1:2:1 ratio, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br .

Future Research Directions

The unique structural features of Methyl 2,6-dibromo-4-(difluoromethoxy)phenylacetate suggest several promising avenues for future research.

Structure-Activity Relationship Studies

Systematic modification of the key structural elements could provide valuable insights:

  • Variation of the halogen substituents to examine electronic and steric effects

  • Modification of the ester group to alter lipophilicity and bioavailability

  • Introduction of additional functional groups to enhance specific activities

Such studies could establish correlations between structural features and biological or material properties.

Novel Synthetic Applications

The compound's unique substitution pattern makes it a potential building block for more complex molecules:

  • As a substrate for metal-catalyzed cross-coupling reactions

  • In the synthesis of heterocyclic compounds via cyclization reactions

  • As a component in multicomponent reactions for diversity-oriented synthesis

Exploring these synthetic possibilities could expand the compound's utility in both academic and industrial research settings .

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